Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a phenyl ring substituted with two methyl groups and an ester functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dimethylbenzoic acid as the starting material.
Esterification Reaction: The carboxylic acid group of 3,4-dimethylbenzoic acid is converted to an ester by reacting it with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is performed using continuous flow reactors to enhance efficiency and yield.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 3,4-Dimethylbenzoic acid and 3,4-dimethylphenyl ketone.
Reduction Products: 3,4-Dimethylbenzyl alcohol.
Substitution Products: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: The ester is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate: Similar structure with different positions of methyl groups on the phenyl ring.
Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate: Another positional isomer with methyl groups at different positions on the phenyl ring.
Uniqueness: Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is unique due to its specific arrangement of methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPTOMABNEIIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-54-2 | |
Record name | 676348-54-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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